benzyl (3S)-morpholine-3-carboxylate hydrochloride
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Overview
Description
Benzyl (3S)-morpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, with a carboxylate group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-morpholine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with (3S)-morpholine-3-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester linkage. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride with nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl azide, benzyl cyanide.
Scientific Research Applications
Benzyl (3S)-morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of benzyl (3S)-morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the morpholine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Morpholine: A basic structure without the benzyl or carboxylate groups.
Benzyl (3R)-morpholine-3-carboxylate hydrochloride: The enantiomer of the compound with different stereochemistry.
Uniqueness
Benzyl (3S)-morpholine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and carboxylate groups. This combination allows for distinct interactions with biological targets and makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
1353006-45-7 |
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Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
benzyl (3S)-morpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(11-9-15-7-6-13-11)16-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H/t11-;/m0./s1 |
InChI Key |
CVKABBHCEVSVII-MERQFXBCSA-N |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1COCC(N1)C(=O)OCC2=CC=CC=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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